molecular formula C21H15Cl2N3O B8516674 1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine CAS No. 256442-88-3

1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine

Cat. No. B8516674
Key on ui cas rn: 256442-88-3
M. Wt: 396.3 g/mol
InChI Key: HMTGPYRFOCPERJ-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

Operating as described in example 5 starting from 3,5-dichloro-4-methyl-pyridine (0.45 g, 2.81 mmoles) in dry DMF (10 ml), 60% NaH (67 mg, 2.81 mmoles) and 1-chloro-6-methoxy-4-phenyl-phthalazine (0.38 g, 1.4 mmoles), prepared as described in example 14, in DMF (10 ml), 0.26 g of the title compound were obtained (yield: 47.3%). m.p.: 206-208° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
47.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].[H-].[Na+].Cl[C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:23][CH3:24])=[CH:20][CH:21]=2)[C:16]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[N:15][N:14]=1>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[CH2:8][C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:23][CH3:24])=[CH:20][CH:21]=2)[C:16]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[N:15][N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC=1C=NC=C(C1C)Cl
Step Two
Name
Quantity
67 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1CC1=NN=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 47.3%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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